Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Description

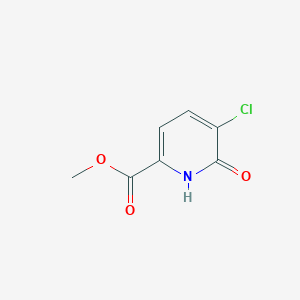

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate is a halogenated heterocyclic compound characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a ketone group at the 6-position, and a methyl ester at the 2-position. This compound belongs to the class of dihydropyridine carboxylates, which are pivotal intermediates in pharmaceutical synthesis, such as in the preparation of antitumor agents like streptonigrin . The chlorine substituent enhances electrophilicity and influences intermolecular interactions, making it distinct from non-halogenated analogs.

Properties

IUPAC Name |

methyl 5-chloro-6-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)5-3-2-4(8)6(10)9-5/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIXHYQKZMVNEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C(=O)N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673251 | |

| Record name | Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214386-04-5 | |

| Record name | Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-chloro-2,3-dihydropyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may include advanced techniques such as chromatography and distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate exhibits several biological activities:

Antimicrobial Properties

Research indicates that derivatives of dihydropyridine compounds possess antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Activity

Compounds in the dihydropyridine family have been evaluated for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly in breast and prostate cancer models. This property is attributed to its ability to modulate specific signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. It can act on enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE can enhance cholinergic neurotransmission, providing therapeutic benefits .

Synthetic Methodologies

The synthesis of this compound typically involves the following methodologies:

Cyclization Reactions

One common synthetic route includes cyclization reactions starting from appropriate precursors such as substituted pyridines or carboxylic acids. The reaction conditions often involve the use of acid catalysts or heat to promote cyclization and formation of the dihydropyridine structure .

Functional Group Modifications

Chemical modifications can be performed on the core structure to enhance biological activity or improve solubility. For instance, introducing different substituents at the nitrogen or carbon positions can yield derivatives with tailored pharmacological profiles .

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against a panel of bacterial pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

Another research initiative investigated the compound's effects on human breast cancer cell lines (MCF7). Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. This study highlights its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogenated Derivatives

Halogen substitution at the 5-position significantly alters physicochemical and electronic properties. Key analogs include:

Key Observations :

Positional Isomers and Substituent Effects

Substituent position critically impacts molecular geometry and reactivity:

Key Observations :

- 3-Bromo isomer : Smaller unit cell parameters suggest tighter packing due to substituent placement .

- Unsubstituted analog : Larger unit cell volume (V = 1225.03 ų) compared to halogenated derivatives, indicating looser packing .

Structural and Crystallographic Insights

- Hydrogen bonding: Analogs like 2-amino-5-methylpyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate form R₂²(8) hydrogen-bonded rings, stabilizing crystal lattices .

- Tautomerism: Keto-enol tautomerism in the –CONH moiety is observed in related structures, influencing reactivity and solubility .

Biological Activity

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridine ring with a chlorine atom, a keto group, and a carboxylate ester group. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 189.58 g/mol |

| CAS Number | 1214386-04-5 |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 375.4 ± 42.0 °C |

This compound exhibits its biological activity primarily through enzyme inhibition. It may interact with various molecular targets by binding to active sites, thus blocking catalytic activities essential for cellular functions. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

The compound showed significant inhibition at these concentrations, supporting its potential as an antimicrobial agent.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways.

Case Study: Anticancer Activity

In a study assessing its effects on human cancer cell lines, the compound exhibited:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

These findings indicate that this compound could serve as a lead compound for developing new anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the pyridine ring or substituents can significantly affect its potency and selectivity for various biological targets.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals differences in biological activity:

| Compound | Biological Activity |

|---|---|

| Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | Moderate antibacterial activity |

| Methyl 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylate | Antiviral properties |

This analysis underscores the importance of specific functional groups in determining the overall biological efficacy of heterocyclic compounds.

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate?

A1. A common approach involves halogenation at the 5-position of dihydropyridine precursors. For example, the synthesis of analogous compounds (e.g., methyl 6-oxo derivatives) employs HCl in 1,4-dioxane at room temperature, achieving 90% yield for hydroxylated intermediates . To introduce the chlorine substituent, researchers should explore chlorinating agents (e.g., POCl₃, NCS) under controlled conditions. Reaction parameters such as solvent polarity (dioxane vs. DMF), temperature (20–80°C), and reaction time (24–72 hours) must be optimized to avoid over-halogenation or ring-opening side reactions.

Advanced Synthetic Challenges

Q. Q2. How does regioselectivity in halogenation impact the synthesis of dihydropyridine carboxylates?

Q. Q3. Which spectroscopic techniques are critical for characterizing this compound?

A3. Essential techniques include:

- ¹H/¹³C NMR : To confirm the dihydropyridine ring structure and substituent positions. For example, the 6-oxo group deshields adjacent protons, appearing as distinct doublets (δ ~6.5–7.5 ppm) .

- IR Spectroscopy : The carbonyl stretch (C=O) at ~1610–1680 cm⁻¹ and N–H/O–H stretches (if present) provide functional group confirmation .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns.

Advanced Crystallographic Analysis

Q. Q4. How can SHELX software improve the crystallographic refinement of this compound?

A4. SHELXTL/SHELXL enables robust refinement against high-resolution data. Key steps include:

Structure Solution : Use Patterson methods (SHELXD) for heavy atoms (e.g., Cl).

Hydrogen Bonding : Define hydrogen atoms via SHELXPRO, leveraging geometric restraints for O–H···O/N interactions observed in similar carboxylate salts .

Validation : Apply R-factor convergence (<5%) and check for twinning using PLATON . For example, the title compound’s orthorhombic packing (space group P212121) shows interlayer hydrogen-bonded networks .

Basic Applications in Organic Synthesis

Q. Q5. What role does this compound play as a synthetic intermediate?

A5. Dihydropyridine carboxylates serve as precursors for pharmaceuticals and heterocycles. For example:

- Calcium Channel Blockers : Analogous tert-butyl esters are investigated for cardiovascular activity .

- Metal Chelators : The 6-oxo group and carboxylate moiety enable coordination to transition metals (e.g., Fe³⁺, Cu²⁺) .

- Multi-Step Synthesis : Functionalization at the 5-position (e.g., Suzuki coupling) can introduce aryl/heteroaryl groups for drug discovery .

Advanced Functionalization Challenges

Q. Q6. How do hydrogen-bonding networks influence the reactivity of this compound in solid-state reactions?

A6. Hydrogen-bonded motifs (e.g., R₂²(8) rings) stabilize crystal packing, affecting mechanochemical reactivity. Graph set analysis (as per Etter’s rules) reveals donor-acceptor patterns that may hinder or promote solid-state transformations . For example, in the 2-amino-5-chloropyridinium salt of the title compound, N–H···O and O–H···O interactions create a 3D network, potentially limiting diffusion-dependent reactions .

Data Contradiction & Reproducibility

Q. Q7. How should researchers address discrepancies in reported synthetic yields for dihydropyridine derivatives?

A7. Contradictions often arise from:

- Reagent Purity : Trace moisture in dioxane or HCl can alter reaction pathways .

- Crystallization Conditions : Slow evaporation vs. rapid precipitation affects yield and polymorph formation .

- Analytical Methods : HPLC vs. NMR quantification may report differing purities. Mitigate by standardizing protocols (e.g., USP guidelines) and reporting detailed experimental conditions.

Advanced Methodological Design

Q. Q8. What strategies enable regioselective C–H functionalization in dihydropyridine systems?

A8. Key approaches include:

- Directed C–H Activation : Use directing groups (e.g., pyridyl, carboxylate) to position catalysts (e.g., Pd, Ru) at specific sites.

- Electrochemical Methods : Anodic oxidation can stabilize radical intermediates for selective halogenation .

- Computational Screening : Predict reactive sites via Fukui indices or electrostatic potential maps .

Safety & Handling

Q. Q9. What safety precautions are critical when handling this compound?

A9. While specific toxicity data are limited, precautions include:

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential irritant vapors (e.g., HCl byproducts) .

- Waste Disposal : Neutralize acidic residues before disposal per local regulations.

Future Research Directions

Q. Q10. What unexplored applications exist for this compound in materials science?

A10. Potential areas include:

- Coordination Polymers : Leverage carboxylate and oxo groups to construct metal-organic frameworks (MOFs) with luminescent properties.

- Supramolecular Catalysts : Utilize hydrogen-bonded assemblies for enantioselective catalysis .

- Biodegradable Polymers : Explore ester derivatives as monomers for polyesters with tunable degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.